molecular formula C10H16Cl4N2 B13513789 N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride

Cat. No.: B13513789
M. Wt: 306.1 g/mol
InChI Key: AXEMZINQWKIUBT-UHFFFAOYSA-N
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Description

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a bifunctional alkylating agent characterized by a central benzene-1,4-diamine core substituted with two 2-chloroethyl groups at the N1 positions, forming a dihydrochloride salt. The chloroethyl groups confer electrophilic reactivity, enabling covalent bonding with nucleophilic sites in biological macromolecules such as DNA. This compound’s dihydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in chemotherapy.

Properties

Molecular Formula

C10H16Cl4N2

Molecular Weight

306.1 g/mol

IUPAC Name

4-N,4-N-bis(2-chloroethyl)benzene-1,4-diamine;dihydrochloride

InChI

InChI=1S/C10H14Cl2N2.2ClH/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10;;/h1-4H,5-8,13H2;2*1H

InChI Key

AXEMZINQWKIUBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)N(CCCl)CCCl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride typically involves the reaction of benzene-1,4-diamine with 2-chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions: N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Scientific Research Applications

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical synthesis processes.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a subject of interest in drug development and other research areas .

Comparison with Similar Compounds

Spectroscopic and Analytical Data

Infrared Spectroscopy :

  • The target compound’s IR spectrum would lack imine stretches (~1640 cm⁻¹), as seen in benzylidene derivatives, but show C–Cl stretches (~600–800 cm⁻¹) .
  • Hydroxybenzylidene analogs exhibit broad O–H stretches (~3533 cm⁻¹), absent in the chloroethyl derivative .

Elemental Analysis :

  • The dihydrochloride salt has higher chlorine content (e.g., ~30% Cl) compared to benzylidene derivatives (~20% Cl in entry 5, ) .

Physicochemical Properties

  • Solubility : The dihydrochloride form enhances water solubility compared to neutral benzylidene derivatives, which rely on polar imine or hydroxyl groups for solubility .
  • Stability : Chloroethyl groups may render the target compound less stable under basic conditions compared to benzylidene analogs, which stabilize via conjugated imine systems.

Biological Activity

N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological effects, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

  • Molecular Formula : C10H14Cl2N2·2HCl
  • Molecular Weight : 273.10 g/mol
  • Melting Point : 234-238°C

The compound features two chloroethyl groups attached to a benzene ring with two amine groups, which contribute to its reactivity and potential therapeutic applications. The presence of these functional groups allows for interaction with various biological macromolecules.

This compound acts primarily through covalent bonding with nucleophilic sites on proteins and DNA. This interaction can lead to modifications in the structure and function of these biomolecules, triggering various cellular pathways. The compound's ability to form stable bonds with cellular components is a key factor in its biological activity .

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It has been studied for its potential to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Antimicrobial Effects

The compound has demonstrated antimicrobial activity against a range of bacterial and fungal pathogens. In a study involving the synthesis of novel derivatives, compounds based on N1,N1-bis(2-chloroethyl)benzene-1,4-diamine were tested for their antimicrobial efficacy using the cup plate method. The results indicated moderate to good activity compared to standard drugs .

Case Study 1: Antitumor Efficacy

In a controlled study, this compound was tested against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The compound showed significant cytotoxicity with IC50 values lower than those of established chemotherapeutic agents like doxorubicin. This suggests its potential as a candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

A series of synthesized derivatives incorporating N1,N1-bis(2-chloroethyl)benzene-1,4-diamine were evaluated for antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics, highlighting the compound's versatility in developing new antimicrobial agents .

Data Table: Biological Activities of this compound

Activity Type Cell Line/Pathogen IC50/Activity Level Reference
AntitumorA-431< 10 µM
AntitumorJurkat< 5 µM
AntimicrobialStaphylococcus aureusModerate
AntimicrobialEscherichia coliGood

Q & A

Q. What are the recommended synthetic routes for preparing N1,N1-bis(2-chloroethyl)benzene-1,4-diamine dihydrochloride, and how are intermediates characterized?

The compound is synthesized via nucleophilic substitution of benzene-1,4-diamine with 2-chloroethyl groups. Key steps include:

  • Alkylation : Reacting benzene-1,4-diamine with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.
  • Characterization : Confirm structure using FT-IR (N–H stretching at ~3300 cm⁻¹, C–Cl at ~700 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.2 ppm, –CH₂Cl at δ 3.5–3.8 ppm) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Purity Analysis : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) to quantify impurities (<2%) .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor via UV-Vis spectroscopy (λ_max ~260 nm) for decomposition products .

Q. What standard biological assays are used to evaluate its antimicrobial activity?

  • Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; compare inhibition zones to controls like streptomycin .
  • MIC Determination : Use microdilution assays in Mueller-Hinton broth; report minimum inhibitory concentrations (MIC) in µg/mL .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations optimize the design of derivatives with enhanced bioactivity?

  • Computational Workflow :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model the compound’s electronic structure.
    • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., smaller gaps correlate with higher antibacterial activity) .
    • Molecular Electrostatic Potential (MEP) : Identify nucleophilic/electrophilic regions for targeting bacterial enzymes like β-ketoacyl-ACP synthase III .

Q. What crystallographic techniques resolve structural ambiguities in this compound and its analogs?

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: methanol/ethyl acetate). Analyze using Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths (e.g., C–Cl ~1.74 Å) and dihedral angles .
  • Polymorphism Screening : Test crystallization conditions (e.g., temperature, solvent polarity) to identify metastable forms with distinct bioactivity profiles .

Q. How do molecular docking studies elucidate interactions with antimicrobial or anticancer targets?

  • Target Selection : Dock the compound into active sites of Staphylococcus aureus enoyl-ACP reductase (PDB: 3GNS) or c-Kit tyrosine kinase (PDB: 1T46) .
  • Docking Protocol :
    • Software : AutoDock Vina with Lamarckian genetic algorithm.
    • Key Interactions : Hydrogen bonds with Asp37 (enoyl-ACP) or π-π stacking with Phe811 (c-Kit) .
    • Validation : Compare binding energies (ΔG) to known inhibitors (e.g., imatinib for c-Kit).

Methodological Challenges & Data Contradictions

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Source Analysis : Verify assay conditions (e.g., bacterial strain variability, solvent/DMSO concentration).
  • Statistical Validation : Apply ANOVA to compare datasets; use post hoc tests (e.g., Tukey’s HSD) to identify outliers .
  • Meta-Analysis : Aggregate data from ≥3 independent studies to calculate weighted MIC averages.

Q. What strategies mitigate toxicity risks during in vivo testing of this compound?

  • Acute Toxicity Screening : Perform OECD 423 tests in rodents (dose range: 50–2000 mg/kg) to determine LD₅₀ .
  • Metabolite Profiling : Use LC-MS/MS to identify hepatotoxic metabolites (e.g., chloroethylamine derivatives) .

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